molecular formula C7H7ClFN B038573 4-Chloro-2-fluoro-5-methylaniline CAS No. 116759-33-2

4-Chloro-2-fluoro-5-methylaniline

Cat. No. B038573
CAS RN: 116759-33-2
M. Wt: 159.59 g/mol
InChI Key: KENAMMSVUHVEOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-Chloro-2-fluoro-5-methylaniline involves multi-step chemical processes. For instance, chlorination of 3-fluoro-2-methylaniline with N-chlorosuccinimide yielded a major regioisomer, demonstrating the intricacies involved in introducing specific substituents onto the aniline ring (Mayes et al., 2008). Another method described involves the synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, showcasing the complexity of synthesizing halogenated aromatic compounds and the strategic use of protective groups and regioselective modifications (Mayes et al., 2010).

Molecular Structure Analysis

The crystal and molecular structure of related halogenated anilines, such as 2,6-dibromo-3-chloro-4-fluoroaniline, have been determined, highlighting the influence of halogen substituents on the aniline ring's molecular configuration and intermolecular interactions, including hydrogen bonding and halogen...halogen interactions (Betz, 2015).

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, forming the basis for synthesizing complex molecules. The presence of halogen atoms on the aromatic ring makes these compounds highly reactive, serving as intermediates in the synthesis of heterocyclic scaffolds and pharmaceuticals. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been utilized as a multireactive building block for synthesizing nitrogenous heterocycles (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of this compound derivatives, such as solubility, melting point, and crystal structure, are significantly influenced by the specific halogen substituents. These properties are critical for determining the compound's applicability in various scientific and industrial processes. For example, the crystal structure analysis of halogenated anilines provides insights into their stability, packing, and potential for forming cocrystals with other compounds (Mayes et al., 2008).

Chemical Properties Analysis

The chemical properties, such as reactivity, acidity, and electrophilic substitution patterns of this compound, are governed by the presence and position of the substituents on the aromatic ring. These properties enable the use of such compounds in complex chemical syntheses, including the construction of pharmaceuticals and agrochemicals. The behavior of these compounds under various conditions, such as their metabolism and interaction with biological systems, also provides valuable information for their application in drug design and environmental studies (Yoshino et al., 1993).

Safety and Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation and may cause respiratory irritation . Safety measures include avoiding breathing dust, vapor, mist, or gas, avoiding contact with skin and eyes, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Chloro-2-fluoro-5-methylaniline are not mentioned in the retrieved information, compounds like this are often used in the synthesis of other complex organic compounds. They can also be used in the development of pharmaceuticals and agrochemicals .

Mechanism of Action

Mode of Action

Aniline derivatives can participate in various chemical reactions, such as nucleophilic substitution . They may also undergo transformations in the body, leading to interactions with biological targets.

Biochemical Pathways

Aniline compounds can be involved in multiple biochemical processes, including the synthesis of other compounds .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Chloro-2-fluoro-5-methylaniline . For instance, its stability may be affected by light and temperature, and its efficacy may be influenced by the presence of other compounds in the body.

properties

IUPAC Name

4-chloro-2-fluoro-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENAMMSVUHVEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922148
Record name 4-Chloro-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116759-33-2
Record name 4-Chloro-2-fluoro-5-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10922148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-4-fluoro-5-nitrotoluene (30.0 g, 0.158 mole) in glacial acetic acid (150 ml) was added to a 250 ml Parr bottle which contained platinum IV oxide (0.4 g). The Parr bottle was placed on a Parr hydrogenation apparatus and charged with hydrogen. The reaction mixture was allowed to shake until hydrogen absorption ceased. The catalyst was removed by vacuum filtration. The filtrate containing 4-chloro-2-fluoro-5-methylaniline was used in the following step. This reaction was repeated several times.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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